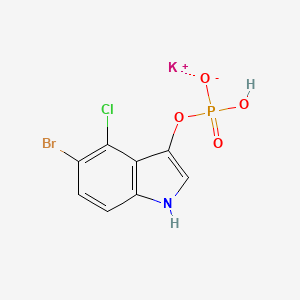

5-Bromo-4-chloro-3-indoxyl phosphate, potassium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is an artificial chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity . It is often used in immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .

Synthesis Analysis

BCIP is prepared synthetically . It is provided in two salt forms: the disodium salt which is soluble in water and the p-toluidine form which is soluble in dimethylformamide . These salt forms may be used to prepare a stock solution that in combination with NBT and a reaction buffer, form a substrate solution for alkaline phosphatase .Molecular Structure Analysis

The molecular formula of BCIP is C8H6BrClNO4P . The InChI key is QRXMUCSWCMTJGU-UHFFFAOYSA-N . The SMILES string is C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br .Chemical Reactions Analysis

5-bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .Physical and Chemical Properties Analysis

BCIP has a molar mass of 326.47 g·mol−1 . It appears colorless and is soluble in water (sodium salt) . The solubility of BCIP in DMF is 20 mg/mL .Applications De Recherche Scientifique

Enhancing ELISA-spot Assays : It is used to increase the sensitivity of ELISA-spot assays, where its addition to nitro blue tetrazolium in the substrate results in more sensitive and faster assays (Francí & Vidal, 1988).

Cytochemical Demonstrations : It facilitates the enzymatic hydrolysis in cytochemical demonstrations for acid phosphatase (Rabiger, Chang, Matsukawa, & Tsou, 1970).

Detection and Localization of Enzymes : It is widely used in Western and Southern blots or immunohisto/cytochemistry applications for detecting and localizing alkaline phosphatase activity (Guder, Heindl, & Josel, 2000).

Quantitative Enzyme Assays : Its use in quantitative analysis of enzymatic assays, especially with alkaline phosphatase, has been described. This involves converting the product indigo dye into a quantifiable form (Fanjul-Bolado, González-García, & Costa-García, 2006).

Bacteriology and Histochemistry : It serves as a chromogenic substrate in bacteriology and histochemistry for detecting enzyme activities in various contexts, such as in bacterial identification and histochemical staining processes (Kiernan, 2007).

Identifying Escherichia coli : It has been utilized as a chromogenic compound for the rapid and specific identification of Escherichia coli in environmental samples (Watkins et al., 1988).

Chemiluminescent Enzyme Assays : Its derivatives are used in chemiluminescent assays of various enzymes, which has applications in enzyme immunoassay and DNA probe assay (Arakawa, Maeda, & Tsuji, 1991).

Mécanisme D'action

Safety and Hazards

Orientations Futures

BCIP is a versatile substrate and functions in a variety of applications, including Northern Southern, and Western blotting, in situ hybridization, and immunohistochemistry . It can be used as a substrate to monitor secreted embryonic alkaline phosphatase activity in solution . As it is a sensitive colorimetric detection method for alkaline phosphatase activity, it may find more applications in the future in the field of biochemistry and molecular biology.

Propriétés

IUPAC Name |

potassium;(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUABRWUZQTUPM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClKNO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.